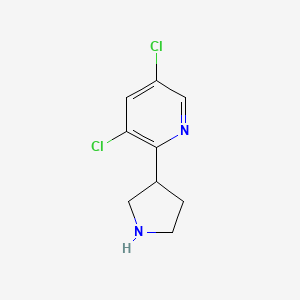
3,5-Dichloro-2-(pyrrolidin-3-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and a pyrrolidine ring at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine involves the palladium-catalyzed ligand-free Suzuki reaction. This reaction typically uses 2,3,5-trichloropyridine and arylboronic acids as starting materials. The reaction is carried out in an aqueous medium with palladium acetate as the catalyst, which provides high yields under mild and environmentally benign conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, are likely applied to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the pyrrolidine ring .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings allow the compound to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
2-(Pyrrolidin-3-yl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and binding properties.
Uniqueness
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C9H10Cl2N2 |
|---|---|
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
3,5-dichloro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-3-8(11)9(13-5-7)6-1-2-12-4-6/h3,5-6,12H,1-2,4H2 |
InChI-Schlüssel |
LSDBTVGEBZXCRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=C(C=C(C=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



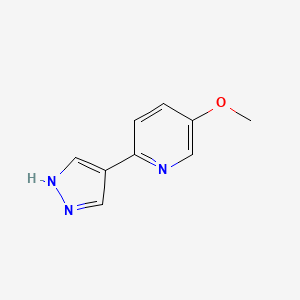
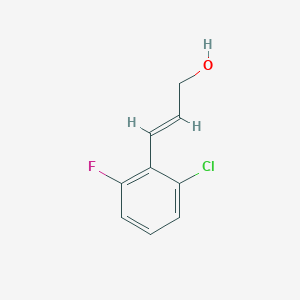
![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)
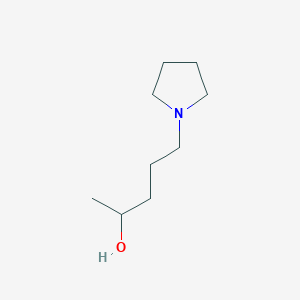

![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
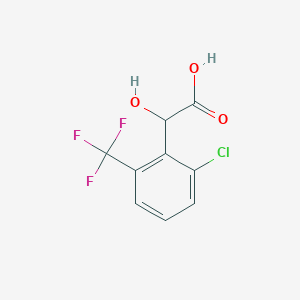

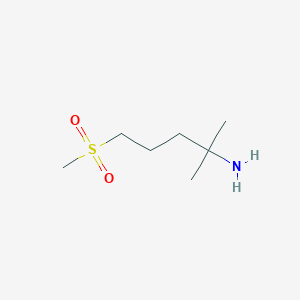
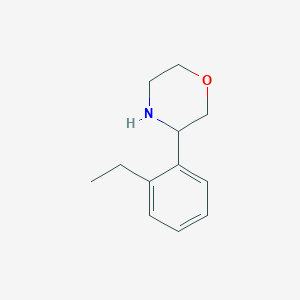
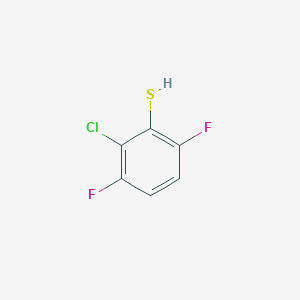

![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
